Cyclopenol
Overview
Description
Cyclopenol is a naturally occurring benzodiazepine alkaloid isolated from the fungus Penicillium sclerotiorum. It is known for its unique seven-membered 2,5-dioxopiperazine ring structure. This compound has attracted significant attention due to its biological activities, including anti-inflammatory and nematicidal properties .
Mechanism of Action
Target of Action
Cyclopenol primarily targets the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .
Mode of Action
This compound acts as an anti-muscarinic agent . By blocking muscarinic receptors, it induces relaxation of the sphincter of the iris and the ciliary muscles . This results in dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .
Biochemical Pathways
It is known that the compound’s action on muscarinic receptors influences the signaling pathways associated with pupil dilation and lens shape adjustment .
Result of Action
The primary result of this compound’s action is the dilation of the pupil and prevention of the eye from accommodating for near vision . This can be useful for diagnostic purposes in ophthalmology .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s antioxidative action caused by O–H bond disruption is easier than that of N–H bond in both the gaseous phase and liquids . .
Biochemical Analysis
Biochemical Properties
Cyclopenol has been found to interact with various biomolecules in biochemical reactions. For instance, it has been reported to significantly inhibit the growth of etiolated wheat coleoptile segments
Cellular Effects
This compound has shown to influence cell function. It inhibited the lipopolysaccharide (LPS)-induced formation of nitric oxide (NO) and secretion of IL-6 in RAW264.7 cells at non-toxic concentrations . This suggests that this compound may have an impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
It has been found to inhibit the upstream signal of NF-κB activation , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been reported that this compound significantly inhibited the growth of etiolated wheat coleoptile segments , suggesting that it may have long-term effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopenol can be synthesized through various methods. One common approach involves the use of cyclopentanone as a starting material, which undergoes a series of reactions including condensation, cyclization, and oxidation to form this compound. The reaction conditions typically involve the use of catalysts such as copper and cobalt, and the reactions are carried out in aqueous solutions .
Industrial Production Methods: Industrial production of this compound often involves the fermentation of Penicillium sclerotiorum under controlled conditions. The fungal culture is grown in a nutrient-rich medium, and this compound is extracted from the culture broth using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Cyclopenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopenin, another benzodiazepine alkaloid.
Reduction: Reduction of this compound can yield cyclopentanol.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Cyclopenin
Reduction: Cyclopentanol
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Cyclopenol has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: It has been studied for its anti-inflammatory properties and its ability to inhibit the production of nitric oxide and interleukin-6 in immune cells.
Medicine: this compound has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease due to its anti-inflammatory effects.
Industry: this compound is used in the development of nematicidal agents for agricultural applications .
Comparison with Similar Compounds
Cyclopenin: Another benzodiazepine alkaloid with similar anti-inflammatory properties but distinct structural differences.
Viridicatin: A related compound with notable antioxidant properties.
Penigequinolones: Compounds with nematicidal activity similar to cyclopenol .
Properties
IUPAC Name |
3'-(3-hydroxyphenyl)-4-methylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-19-15(21)12-7-2-3-8-13(12)18-16(22)17(19)14(23-17)10-5-4-6-11(20)9-10/h2-9,14,20H,1H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDNYDPRCCDQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclopenol?
A1: this compound has the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol.
Q2: How is this compound biosynthesized?
A: this compound biosynthesis in Penicillium cyclopium involves the condensation of anthranilic acid and L-phenylalanine, incorporating a methyl group from methionine. [, ] This process forms cyclopeptin, which is converted to dehydrocyclopeptin. Dehydrocyclopeptin undergoes epoxidation to form cyclopenin, and subsequent m-hydroxylation yields this compound. []
Q3: What is unique about the biosynthesis of the m-hydroxy group in this compound?
A: Research suggests that a mixed functional oxygenase introduces the m-hydroxy group in one of the later stages of this compound biosynthesis. [] This is supported by the finding that only L-phenylalanine, and not other tested phenylpropane compounds, serves as a direct precursor. []
Q4: What is the role of cytochrome P450 enzyme in this compound biosynthesis?
A: In Penicillium palitans, the cytochrome P450 enzyme VdoD is responsible for the meta hydroxylation of cyclopenin to this compound. [] This conversion was confirmed through genome mining, heterologous expression, and precursor feeding experiments. []
Q5: Is there a direct conversion of viridicatin to viridicatol by VdoD?
A: No, research has shown that VdoD does not directly convert viridicatin to viridicatol. [] Instead, cyclopenin is converted to this compound by VdoD, which can then spontaneously or enzymatically rearrange to viridicatol. []
Q6: What spectroscopic data is available for characterizing this compound?
A: Various spectroscopic techniques, including 1D and 2D NMR (COSY, HMBC, NOESY) and HRESIMS, have been employed to elucidate the structure of this compound. [, ]
Q7: Which fungal species are known to produce this compound?
A: this compound has been isolated from various Penicillium species, including P. cyclopium, P. viridicatum, P. sclerotiorum, P. polonicum, P. crustosum, P. palitans, and P. verrucosum var. cyclopium. [, , , , , , , , ] It has also been found in Aspergillus versicolor strains. [, , ]
Q8: What are the known biological activities of this compound?
A: this compound exhibits moderate cytotoxicity against mouse lymphoma cells (L5178Y). [] It also acts as a precursor to viridicatol, which possesses stronger biological activities. [, , , ]
Q9: What is cyclopenase, and what role does it play in the transformation of this compound?
A: Cyclopenase is an enzyme found in the inner side of the protoplasma membrane of Penicillium cyclopium conidiospores. [, ] This enzyme catalyzes the transformation of this compound into viridicatol, releasing carbon dioxide and methylamine. [, , , ]
Q10: Where is cyclopenase located within the fungal cells?
A: Studies indicate that cyclopenase is a constituent of the inner side of the protoplasma membrane in conidiospores. [] This suggests a specific localization for the conversion of this compound to viridicatol within the fungal cell.
Q11: How does the activity of cyclopenase vary in different Penicillium species and culture conditions?
A: Cyclopenase activity is reportedly highest in surface-cultured P. viridicatum mycelium. [] Lower activity is observed in surface-cultured P. cyclopium mycelium, and minimal activity is detected in submerged cultures of both species. []
Q12: What are the potential applications of this compound research?
A: Research on this compound contributes to understanding fungal secondary metabolism, alkaloid biosynthesis, and the ecological roles of these compounds. [] It also helps identify potential lead compounds for developing new pharmaceuticals and agrochemicals. []
Q13: Are there any known resistance mechanisms against this compound or its related compounds?
A13: Currently, there is limited information available regarding specific resistance mechanisms against this compound or related compounds.
Q14: What are the future directions for this compound research?
A: Future research could focus on elucidating the detailed mechanism of cyclopenase action, investigating the structure-activity relationships of this compound and its derivatives, and exploring its potential therapeutic applications. [] Further studies on its toxicological profile are also needed. []
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